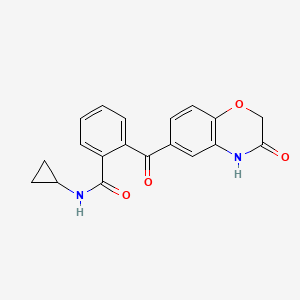

N-cyclopropyl-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Structural Modification

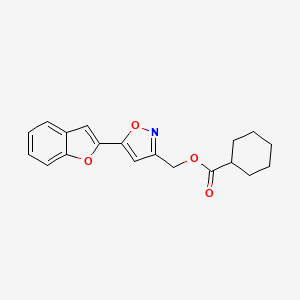

- Synthesis Routes: Researchers have developed synthetic routes for related compounds, emphasizing the synthesis of pazufloxacin and other fluoroquinolone derivatives through various chemical reactions, highlighting the importance of optimizing reaction conditions for improved yield (Shu Jia-you, 2003).

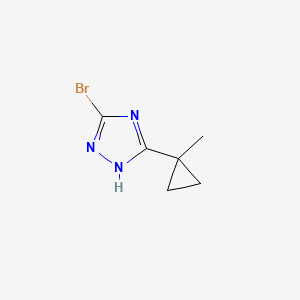

- Cyclization Studies: Studies on the cyclization of ortho-cyclopropylphenyl benzamides have revealed insights into the formation of benzoxazines and dibenzoazepines, indicating the influence of structural modifications on reaction outcomes (A. Lebedev et al., 2001).

- Gold(I)-Catalyzed Synthesis: A novel gold(I)-catalyzed cycloisomerization method has been applied to synthesize substituted 4H-benzo[d][1,3]oxazines, demonstrating the potential of these compounds in inhibiting breast cancer cell proliferation (Luis A. Segura-Quezada et al., 2022).

Potential Applications

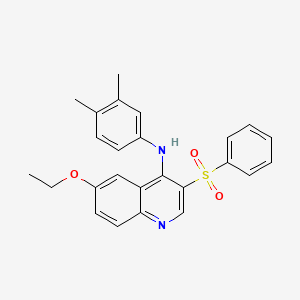

- Antimicrobial Activity: Research into N-(benzyl carbamoyl or carbamothioyl)-2-hydroxy substituted benzamide and benzoxazine derivatives has demonstrated significant antibacterial and antifungal activity, suggesting their potential as antimicrobial agents (T. Belz et al., 2013).

- Antibacterial Quinolones: Studies on quinolone and naphthyridine derivatives, including the synthesis of compounds with cyclopropyl groups, have explored their antibacterial properties, contributing to the development of new antibacterial agents (M. Fujita et al., 1996; J. Kiely et al., 1988).

Mechanism of Action

Target of Action

The primary target of N-cyclopropyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl)benzamide is the protein lysine methyltransferase nuclear receptor-binding SET domain-containing 2 (NSD2) . NSD2 is a key player in the regulation of gene expression and chromatin remodeling.

Mode of Action

N-cyclopropyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl)benzamide interacts with its target, NSD2, by binding to the PWWP1 domain . This interaction antagonizes the interaction between NSD2 and nucleosomal H3K36me2, thereby inhibiting the function of NSD2 .

Biochemical Pathways

Given its interaction with nsd2, it is likely that it impacts pathways related to gene expression and chromatin remodeling .

Result of Action

The molecular and cellular effects of N-cyclopropyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl)benzamide’s action are likely related to its inhibition of NSD2. By antagonizing the interaction between NSD2 and nucleosomal H3K36me2, it could potentially alter gene expression patterns and disrupt chromatin remodeling processes .

Properties

IUPAC Name |

N-cyclopropyl-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4/c22-17-10-25-16-8-5-11(9-15(16)21-17)18(23)13-3-1-2-4-14(13)19(24)20-12-6-7-12/h1-5,8-9,12H,6-7,10H2,(H,20,24)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDILUBCRXOOOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=CC=C2C(=O)C3=CC4=C(C=C3)OCC(=O)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-5-methylthiophene-2-carboxamide](/img/structure/B2601506.png)

![4-fluoro-N-[4-[[4-[(4-fluorobenzoyl)amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2601509.png)

![2-Amino-4-(2-ethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2601510.png)

![4-fluoro-N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]benzamide](/img/structure/B2601513.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzenesulfonamide](/img/structure/B2601517.png)

![N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)-2-propanamine](/img/structure/B2601519.png)

![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazine-1-carboxylate](/img/structure/B2601520.png)